

CAS number for Fmoc-L-Glu(OBzl)-OH.

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Compound of Interest		
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An In-depth Technical Guide to Fmoc-L-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ -benzyl ester, commonly known as FmocL-Glu(OBzl)-OH, is a pivotal amino acid derivative in the field of peptide chemistry. Its unique structural features, combining the base-labile Fmoc protecting group for the α -amino group and an acid-labile benzyl ester for the γ -carboxyl group, make it an essential building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-L-Glu(OBzl)-OH, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.

Introduction

Fmoc-L-Glu(OBzl)-OH is a derivative of glutamic acid, an acidic amino acid. In peptide synthesis, the reactive side chain of glutamic acid must be protected to prevent unwanted side reactions during the peptide chain elongation. The benzyl (Bzl) group serves as a reliable protecting group for the γ -carboxyl function, while the Fmoc group temporarily protects the α -amino group. This orthogonal protection strategy allows for the selective removal of the Fmoc group under mild basic conditions to permit peptide bond formation, while the benzyl group remains intact until the final acid-mediated cleavage from the solid support.

The incorporation of glutamic acid residues is critical for the synthesis of a vast array of biologically active peptides, influencing properties such as solubility, metal chelation, and



receptor binding. Consequently, a thorough understanding of the properties and handling of Fmoc-L-Glu(OBzI)-OH is paramount for researchers in peptide synthesis and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-Glu(OBzl)-OH is presented in Table 1.

Table 1: Physicochemical Properties of Fmoc-L-Glu(OBzl)-OH

Property	Value	References
CAS Number	123639-61-2	[1][2][3][4][5][6]
Molecular Formula	C27H25NO6	[1][3][4]
Molecular Weight	459.49 g/mol	[1][4]
Appearance	White to off-white solid powder	[1][2]
Purity (HPLC)	Typically ≥97%	[2]
Optical Rotation [α]	-13.1319° (c=0.7695g/100ml in DMF)	[2]
Solubility	High solubility in DMSO (up to 200 mg/mL); soluble in DMF and NMP	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Glu(OBzl)-OH is primarily utilized in Fmoc-based SPPS. The general workflow of incorporating a glutamic acid residue using this derivative is depicted below.





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General workflow for SPPS using Fmoc-amino acids.

Experimental Protocols

3.1.1. Standard Coupling Protocol

- Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat this step once.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Glu(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
 Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.
- Coupling: Immediately add the activated amino acid solution to the deprotected peptideresin. Agitate the mixture for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

3.1.2. Cleavage and Benzyl Group Deprotection

The benzyl ester is labile to strong acids. The final cleavage of the peptide from the resin and the removal of the benzyl protecting group are typically performed simultaneously.

 Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.



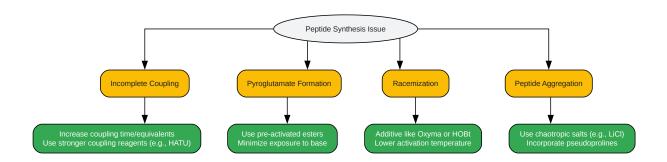
- Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail is Reagent K, which
 consists of trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol
 (82.5:5:5:5:2.5 v/v). The scavengers in the cocktail trap the reactive cations generated during
 deprotection.
- Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature.
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

- Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular
 cyclization to form pyroglutamate, especially under acidic or basic conditions.[7] This can be
 minimized by using appropriate coupling reagents and minimizing the exposure time to
 deprotection reagents.
- Transesterification: In the presence of alcohols and a base, transesterification of the benzyl ester can occur.[8]

The following diagram illustrates the logical relationship for troubleshooting common side reactions.





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Troubleshooting common peptide synthesis side reactions.

Comparison with Other Protecting Groups

The choice of the side-chain protecting group for glutamic acid is crucial and depends on the overall synthetic strategy.

Table 2: Comparison of Common y-Carboxyl Protecting Groups for Fmoc-Glu-OH



Protecting Group	Structure	Cleavage Conditions	Advantages	Disadvantages
Benzyl (Bzl)	-CH₂-Ph	Strong acid (e.g., TFA, HF), Hydrogenolysis	Stable to repeated piperidine treatment	Requires strong acid for cleavage, which can degrade sensitive peptides.
tert-Butyl (tBu)	-С(СН₃)₃	Moderate acid (e.g., TFA)	Cleaved under the same conditions as most resins, simplifying the final deprotection step.	Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected.
Allyl (All)	-CH2-CH=CH2	Pd(0) catalyst	Orthogonal to both Fmoc and tBu/Bzl groups, allowing for selective deprotection onresin for sidechain modification.	Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the peptide.

Applications in Drug Discovery and Development

Fmoc-L-Glu(OBzl)-OH is instrumental in the synthesis of a wide range of therapeutic peptides and peptidomimetics.[1] The incorporation of glutamic acid can enhance the pharmacological properties of peptides. Peptides synthesized using this building block are investigated for various applications, including:

• Therapeutic Peptides: As components of agonists or antagonists for various biological targets in areas such as oncology, metabolic diseases, and immunology.



- Drug Delivery Systems: Glutamic acid-rich peptides can self-assemble into nanostructures for targeted drug delivery.
- Peptide-Based Vaccines: Synthesis of antigenic peptides containing glutamic acid residues for the development of subunit vaccines.
- Antibody-Drug Conjugates (ADCs): Used in the synthesis of linkers that connect antibodies to cytotoxic drugs.

Conclusion

Fmoc-L-Glu(OBzl)-OH is a cornerstone reagent for the synthesis of glutamic acid-containing peptides via Fmoc-SPPS. Its well-defined chemical properties and established protocols for its use provide a reliable method for incorporating this important amino acid into complex peptide sequences. A thorough understanding of its handling, potential side reactions, and the choice of appropriate cleavage conditions is essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

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